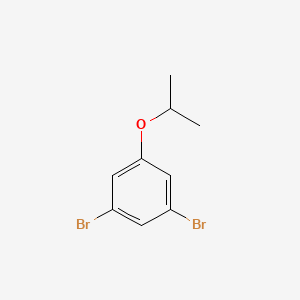

1,3-Dibromo-5-isopropoxybenzene

Übersicht

Beschreibung

1,3-Dibromo-5-isopropoxybenzene is a chemical compound with the molecular formula C9H10Br2O . It has a molecular weight of 293.99 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10Br2O/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 . This indicates that the compound has a benzene ring with bromine atoms at the 1 and 3 positions and an isopropoxy group at the 5 position.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored in a dry, room temperature environment .Wissenschaftliche Forschungsanwendungen

Applications in Polymer Chemistry

1,3-Dibromo-5-isopropoxybenzene finds applications in the field of polymer chemistry, particularly in the end-quenching of polyisobutylene during its polymerization. Studies reveal that alkoxybenzenes, including isopropoxybenzene, are used to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. The process is tolerant of a range of temperatures and results in alkylation that is generally quantitative, occurring exclusively in the para position. Furthermore, the alkylation reactions were unaffected by the presence of endo- or exo-olefin termini, highlighting the versatility of the process (Morgan, Martínez-Castro, & Storey, 2010). A similar study demonstrated that alkoxybenzenes, such as isopropoxybenzene, were effective in quenching polyisobutylene when activated with AlCl3 or TiCl4 catalysts at varying temperatures. The process led to quantitatively end-capped products, confirming the efficiency and specificity of the alkylation reaction (Yang & Storey, 2015).

Applications in Organic Synthesis

The compound also plays a role in organic synthesis, serving as a precursor for various transformations. For instance, dibromobenzenes, which can be structurally related to this compound, are valuable in reactions involving the formation of benzynes. The regioselective bromination, ortho-metalation, and halogen/metal permutations of these compounds provide access to synthetically valuable derivatives (Diemer, Leroux, & Colobert, 2011).

Applications in Molecular Structures Analysis

In the context of molecular structures analysis, derivatives of dibromobenzene are used to study intermolecular interactions and crystal packing. For example, research on 1,3-dibromo-5-nitrobenzene, a compound structurally similar to this compound, revealed that the size of the halogen atom significantly affects the nonbonded close contacts between molecules, contributing to the understanding of intermolecular forces and packing efficiency in crystalline materials (Bosch, Bowling, & Speetzen, 2022).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, and H319 . This indicates that the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Eigenschaften

IUPAC Name |

1,3-dibromo-5-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEANGEKXRPNJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-6-nitrophenyl)formamido]acetic acid](/img/structure/B1422508.png)

![N'-[1-[(Furan-2-ylmethyl)amino]2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422519.png)

![4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1422521.png)

![2-chloro-N-{1-[(methylcarbamoyl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B1422522.png)

![N-methyl-1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B1422523.png)

![(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate](/img/structure/B1422524.png)